Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate is a synthetic lipid compound. It is known for its role in forming lipid nanoparticles, which are used in drug delivery systems, particularly for mRNA-based vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate typically involves an esterification reaction. This process combines octanoic acid with this compound under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Integral in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA-based vaccines.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The compound exerts its effects by forming lipid nanoparticles that encapsulate and protect mRNA molecules. These nanoparticles facilitate the delivery of mRNA into cells by triggering receptor-mediated endocytosis. Once inside the cell, the mRNA is released and translated into the target protein, eliciting an immune response .
Comparison with Similar Compounds
Similar Compounds
ALC-0315: (4-hydroxybutyl) azanediyl) bis (hexane-6,1-diyl) bis (2-hexyldecanoate)
ALC-0159: 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. This makes it particularly effective in drug delivery applications, especially for mRNA vaccines .
Properties
Molecular Formula |
C45H89NO5 |
---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(7-oxo-7-undecoxyheptyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-26-33-42-50-44(48)36-29-23-25-32-39-46(40-41-47)38-31-24-19-22-30-37-45(49)51-43(34-27-20-14-11-8-5-2)35-28-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3 |
InChI Key |
MXTUALQMHNDWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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